
3-(4-Fluoro-2-methylphenyl)piperazin-2-one
説明
The compound "3-(4-Fluoro-2-methylphenyl)piperazin-2-one" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are of significant interest in medicinal chemistry due to their pharmacological properties, including antidepressant, antianxiety, antimicrobial, and potential for imaging dopamine receptors .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions starting from various precursors. For instance, compounds with a furan moiety were synthesized starting from 2-acetylfuran, followed by Claisen Schmidt condensation, cyclization, and Mannich’s reaction . Another approach for synthesizing piperazine derivatives with fluorophenyl groups involves solvent-free conditions under microwave irradiation, which provides excellent yields . Additionally, the synthesis of related compounds can involve electrophilic fluorination of a precursor or condensation reactions under basic conditions .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry. These methods confirm the presence of functional groups and the overall molecular framework . X-ray diffraction studies provide detailed insights into the crystal structure, revealing aspects like the conformation of the piperazine ring and the orientation of substituents .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their substituents. For example, the presence of a fluorophenyl group can influence the reactivity and interaction with biological targets. The introduction of substituents such as fluoro, hydroxyl, methoxyl, methyl, and oxo groups can significantly affect the compound's affinity for biological receptors like the dopamine transporter (DAT) and the serotonin transporter (SERT) .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. For instance, the introduction of electron-withdrawing or electron-donating groups can impact the acidity or basicity of the molecule .
科学的研究の応用
Synthesis Processes
- Fe-catalyzed Synthesis of Flunarizine : The compound 3-(4-Fluoro-2-methylphenyl)piperazin-2-one is involved in the industrial production of flunarizine, a drug used to treat migraines and other disorders. The synthesis process typically involves condensation reactions and metal-catalyzed amination (Shakhmaev, Sunagatullina, & Zorin, 2016).
Crystallography and Structural Analysis
- Crystal Structure Studies : Studies on the crystal structure of salts derived from this compound, such as flunarizinium isonicotinate, reveal insights into molecular conformations and intermolecular interactions. These studies are crucial in understanding the physical and chemical properties of the compound (Kavitha, Kaur, Jasinski, & Yathirajan, 2014).
Metabolism and Biotransformation
- Metabolism in Different Species : Research on the metabolism of flunarizine, a derivative of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one, in various species like rats, dogs, and humans highlights the differences in biotransformation pathways. This is vital for understanding the drug's pharmacokinetics and safety profile (Lavrijsen et al., 1992).
Antifungal Activity
- Antifungal Activity Research : Derivatives of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one have been evaluated for antifungal properties. Some derivatives showed potential against specific fungal strains, indicating the compound's potential in developing new antifungal agents (Pandit, Singla, & Shrivastava, 2012).
Medicinal Chemistry and Drug Design
- Role in Medicinal Chemistry : The compound and its derivatives play an important role in medicinal chemistry. Research into synthesizing and structurally characterizing such derivatives can lead to new pharmaceuticals with various therapeutic applications, such as antidepressants and antianxiety drugs (Kumar et al., 2017).
Molecular Interactions
- Study of Molecular Interactions : The compound's derivatives are used in studies focusing on molecular interactions, such as hydrogen bonding and π-π stacking, which are fundamental in drug design and development (Betz et al., 2011).
特性
IUPAC Name |
3-(4-fluoro-2-methylphenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-7-6-8(12)2-3-9(7)10-11(15)14-5-4-13-10/h2-3,6,10,13H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUGUOHNKOIDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2C(=O)NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-2-methylphenyl)piperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




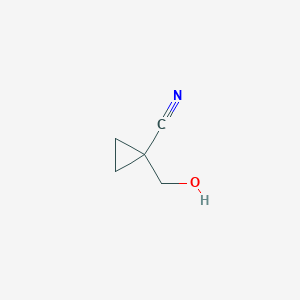
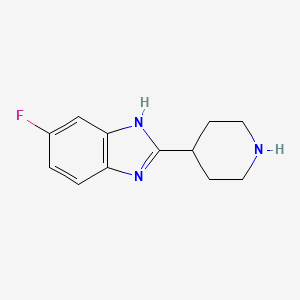
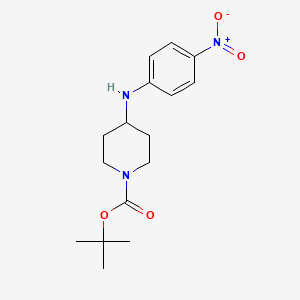
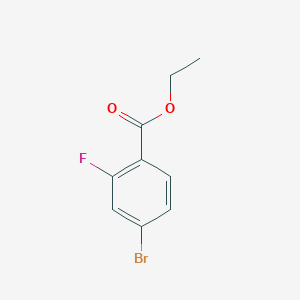
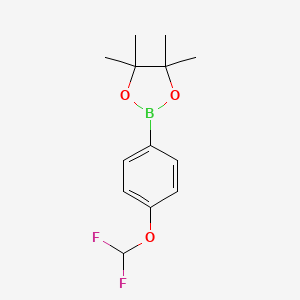
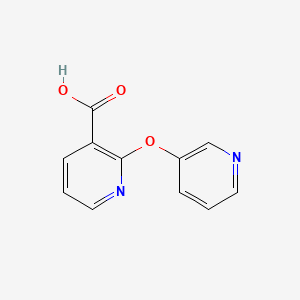
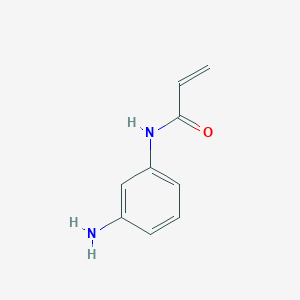
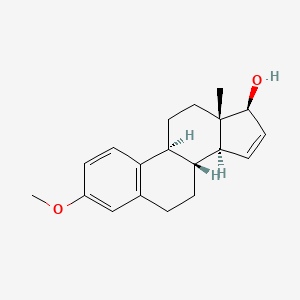
![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)



